Core Compound Identification and Physicochemical Properties
Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 5-Fluoro-6-methylnicotinic Acid
This guide provides a comprehensive technical overview of 5-Fluoro-6-methylnicotinic acid (CAS No. 932705-78-7), a fluorinated pyridine derivative of significant interest in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document elucidates the compound's properties, synthesis, applications, and safe handling protocols, grounding all information in established scientific principles and authoritative sources.
5-Fluoro-6-methylnicotinic acid is a specialized chemical building block used primarily in research and development.[1] Its structural uniqueness, combining a pyridine core with fluorine and methyl functional groups, makes it a valuable intermediate for creating complex, biologically active molecules.[1]
Data Summary Table:
| Property | Value | Source(s) |
| CAS Number | 932705-78-7 | [2][3] |
| Chemical Formula | C₇H₆FNO₂ | [3] |
| Molecular Weight | 155.13 g/mol | [3] |
| Synonyms | 5-Fluoro-6-methylpyridine-3-carboxylic acid | N/A |
| Physical Form | Typically a solid powder | N/A |
| Purity | Commercially available up to 98% | [3] |
Synthesis Pathway and Methodological Rationale
While specific, peer-reviewed synthesis routes for 5-Fluoro-6-methylnicotinic acid are proprietary or not widely published, a logical synthetic strategy can be devised based on established organic chemistry principles for pyridine ring functionalization. A common approach involves the multi-step modification of a pre-existing, substituted pyridine ring.
The following workflow illustrates a generalized, plausible pathway. The causality behind each step is critical: the initial choice of starting material is dictated by commercial availability and the relative ease of introducing the desired functional groups (fluoro, methyl, and carboxylic acid) at the correct positions.
Caption: A generalized workflow for the synthesis of functionalized nicotinic acids.
Exemplary Protocol: Esterification of a Nicotinic Acid Derivative
Many applications require the carboxylic acid to be converted to an ester, a common transformation that enhances solubility in organic solvents and facilitates further reactions. The Fischer esterification is a classic and reliable method for this purpose.
Objective: To convert 6-methylnicotinic acid to its methyl ester, methyl 6-methylnicotinate, a key step in many synthetic routes.[4][5]
Methodology:
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Reaction Setup: Suspend 6-methylnicotinic acid (0.1 mole) in 100 mL of methanol.[4]
-
Rationale: Methanol serves as both the solvent and the reactant for ester formation. An excess is used to drive the reaction equilibrium towards the product.
-
-
Catalysis: Saturate the methanol solution with gaseous hydrogen chloride (HCl).[4]
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Rationale: Anhydrous HCl acts as an acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction: Reflux the mixture for 1 hour.[4]
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Rationale: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Workup & Isolation: Evaporate the reaction mixture to dryness.[4] To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir.[4]
-
Rationale: The NaHCO₃ is a weak base used to neutralize the HCl catalyst and any unreacted carboxylic acid, converting it to its sodium salt.
-
-
Extraction: Extract the product into chloroform.[4]
-
Rationale: The methyl ester product is organic-soluble and will move into the chloroform layer, while the inorganic salts remain in the aqueous layer.
-
-
Purification: Dry the chloroform extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the final product, methyl 6-methylnicotinate.[4]
Applications in Medicinal Chemistry and Drug Discovery
5-Fluoro-6-methylnicotinic acid is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial structural motif or "scaffold" for the synthesis of novel therapeutic agents.[1] The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[6]
The versatile pyridine core allows for a wide array of chemical modifications, making it an ideal starting point for creating libraries of compounds for screening.[6]
Caption: Role as a scaffold in the drug discovery pipeline.
Key Application Areas:
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Enzyme Inhibitors: Nicotinic acid derivatives are explored as inhibitors for various enzymes. For example, derivatives have been investigated as potential inhibitors of α-amylase and α-glucosidase for the treatment of Type 2 Diabetes.[7] The specific structure of 5-Fluoro-6-methylnicotinic acid makes it a candidate for developing selective inhibitors where the fluorine and methyl groups can probe specific pockets within an enzyme's active site.
-
Neurological and Metabolic Targets: The compound is used as an intermediate for synthesizing molecules targeting neurological and metabolic disorders.[1] The nicotinic acid scaffold is a known pharmacophore for modulating lipid levels and has been used to develop analogs targeting cardiovascular diseases.[8]
-
PET Imaging: Related fluorinated nicotinic acids are used to synthesize tracers for Positron Emission Tomography (PET) imaging.[6][9] These tracers allow for the non-invasive visualization and measurement of biological processes in real-time, which is invaluable for disease diagnosis and monitoring treatment response.[6]
Safety, Handling, and Storage Protocols
While a specific Safety Data Sheet (SDS) for 5-Fluoro-6-methylnicotinic acid should always be consulted, data from closely related nicotinic acid derivatives provide a strong basis for safe handling procedures. The primary hazards are typically skin, eye, and respiratory irritation.[10]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[10][11][12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be inspected before use and disposed of properly after handling.[11][12]
-
Body Protection: A lab coat or chemical-resistant suit should be worn to prevent skin contact.[11]
Step-by-Step Safe Handling Protocol:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[11]
-
Dispensing: Avoid creating dust when weighing or transferring the solid material. Use appropriate tools like a spatula.
-
Exposure Avoidance: Avoid all contact with skin, eyes, and clothing.[10] Do not breathe dust.
-
First Aid (In Case of Exposure):
-
Eyes: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention if irritation persists.[11][13]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[13]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]
-
-
Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed and store locked up.[13]
-
Disposal: Dispose of the chemical and its container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13] Do not let the product enter drains.[11][12]
Conclusion
5-Fluoro-6-methylnicotinic acid (CAS: 932705-78-7) represents a highly valuable and specialized building block for the advancement of pharmaceutical and chemical research. Its carefully designed structure provides a robust scaffold for developing novel therapeutics, particularly where enhanced metabolic stability and specific molecular interactions are desired. Understanding its properties, synthetic utility, and stringent safety requirements is paramount for harnessing its full potential in the laboratory and driving the discovery of next-generation medicines.
References
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CP Lab Safety. (n.d.). 5-Fluoro-6-Methylnicotinic Acid, 98% Purity, C7H6FNO2, 5 grams. Retrieved January 4, 2026, from [Link]
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MySkinRecipes. (n.d.). 5-FLUORO-6-METHYLNICOTINIC ACID. Retrieved January 4, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved January 4, 2026, from [Link]
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PubChem. (n.d.). 6-Fluoronicotinic acid. Retrieved January 4, 2026, from [Link]
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PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
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Parshwanath Chemicals. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved January 4, 2026, from [Link]
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PubMed Central. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
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